(2-(Tosyloxy)phenyl)boronic acid
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Overview
Description
(2-(Tosyloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a tosyloxy group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tosyloxy)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2-bromophenyl tosylate with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2-(Tosyloxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The boronic acid group can be oxidized to a borate ester or reduced to a borane.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate the boronic acid group.
Solvents: Commonly used solvents include tetrahydrofuran, dimethylformamide, and toluene.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, the primary products are biaryl compounds.
Scientific Research Applications
(2-(Tosyloxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and diagnostic agents.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which (2-(Tosyloxy)phenyl)boronic acid exerts its effects is primarily through its role as a boronic acid derivative. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The tosyloxy group serves as a leaving group, facilitating the substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tosyloxy group and is commonly used in similar cross-coupling reactions.
(2-(Methoxy)phenyl)boronic Acid: Contains a methoxy group instead of a tosyloxy group, offering different reactivity and selectivity.
(2-(Chloro)phenyl)boronic Acid: Features a chloro group, which can participate in additional types of reactions, such as nucleophilic aromatic substitution.
Uniqueness
(2-(Tosyloxy)phenyl)boronic acid is unique due to the presence of the tosyloxy group, which enhances its reactivity in substitution reactions and provides additional functionalization options. This makes it a versatile reagent in organic synthesis, particularly for applications requiring selective functional group transformations.
Biological Activity
(2-(Tosyloxy)phenyl)boronic acid is a compound that has drawn attention due to its potential biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its antimicrobial properties, interactions with biomolecules, and implications in drug development.
This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a tosyl group. This structural feature allows for unique reactivity patterns, particularly in chemoselective reactions. The tosyl group enhances the electrophilicity of the boron atom, facilitating various coupling reactions and enabling its use as a building block in synthetic organic chemistry.
The mechanism by which this compound exerts its biological activity may involve the inhibition of specific enzymes or pathways essential for microbial growth. The binding affinity of boronic acids to target enzymes can be influenced by their acidity and structural conformation. Studies suggest that the cyclic isomers formed in solution may play a role in enhancing their antimicrobial efficacy .
Study on Boronic Acid Derivatives
In a comparative study involving various boronic acid derivatives, it was found that those with electron-withdrawing groups exhibited enhanced antimicrobial activity. The presence of fluorine atoms was noted to increase lipophilicity and binding interactions with biological targets . While this compound has not been extensively studied alone, its derivatives suggest promising applications in drug design.
Application in Drug Delivery Systems
Research has also explored the use of phenylboronic acids in drug delivery systems. For example, phenylboronic acid-modified zinc oxide nanoparticles have been developed for targeted delivery of anticancer agents. These nanoparticles utilize the ability of phenylboronic acids to bind sialic acid receptors overexpressed on cancer cells, enhancing specificity and reducing off-target effects . This approach highlights the potential for this compound in formulating more effective therapeutic agents.
Properties
Molecular Formula |
C13H13BO5S |
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Molecular Weight |
292.1 g/mol |
IUPAC Name |
[2-(4-methylphenyl)sulfonyloxyphenyl]boronic acid |
InChI |
InChI=1S/C13H13BO5S/c1-10-6-8-11(9-7-10)20(17,18)19-13-5-3-2-4-12(13)14(15)16/h2-9,15-16H,1H3 |
InChI Key |
GTRZBLMCAWXBIA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)C)(O)O |
Origin of Product |
United States |
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